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Compound of Interest

Compound Name: 3-Methylazetidin-2-one

Cat. No.: B3054148 Get Quote

An In-Depth Technical Guide to 3-Methylazetidin-2-one: Properties, Synthesis, and

Applications

Introduction
As a foundational scaffold in medicinal chemistry, the azetidin-2-one (or β-lactam) ring system

is of paramount importance, most famously as the core of penicillin and cephalosporin

antibiotics. The introduction of substituents onto this strained four-membered ring allows for the

fine-tuning of chemical properties and biological activity. This guide provides a detailed

technical overview of 3-Methylazetidin-2-one, a simple yet significant derivative. We will

explore its fundamental molecular characteristics, discuss logical approaches to its synthesis,

evaluate its role in modern drug development, and establish protocols for its safe handling,

providing researchers and drug development professionals with a comprehensive resource.

Core Molecular Profile
3-Methylazetidin-2-one is a heterocyclic compound featuring a four-membered ring containing

three carbon atoms and one nitrogen atom, with a carbonyl group at the 2-position and a

methyl group at the 3-position. Its core attributes are summarized below.
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Property Value Source

Molecular Formula C₄H₇NO PubChem[1]

Molecular Weight 85.10 g/mol PubChem[1]

IUPAC Name 3-methylazetidin-2-one PubChem[1]

CAS Number 58521-61-2 PubChem[1][2]

Canonical SMILES CC1CNC1=O PubChem[1]

These fundamental identifiers are critical for substance registration, literature searches, and

regulatory compliance. The relatively low molecular weight and simple structure make it an

attractive building block for more complex molecular architectures.

Physicochemical and Computed Properties
Understanding the physicochemical profile of a molecule is essential for predicting its behavior

in both chemical reactions and biological systems. The properties of 3-Methylazetidin-2-one,

largely derived from computational models, provide valuable insights for experimental design.
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Property Computed Value
Significance for
Researchers

XLogP3-AA -0.2

Indicates good hydrophilicity,

suggesting potential solubility

in aqueous media, a desirable

trait for biological assays and

formulation.[1]

Hydrogen Bond Donor Count 1

The N-H group can act as a

hydrogen bond donor,

influencing crystal packing,

solubility, and receptor

interactions.[1]

Hydrogen Bond Acceptor

Count
1

The carbonyl oxygen serves as

a hydrogen bond acceptor,

contributing to intermolecular

interactions.[1]

Rotatable Bond Count 0

The rigid ring structure limits

conformational flexibility, which

can be advantageous for

designing molecules with a

specific, pre-organized

geometry for target binding.

Topological Polar Surface Area 29.1 Å²

This value suggests the

potential for good cell

permeability and oral

bioavailability under Lipinski's

Rule of Five.[1]

Synthesis Strategy: A Mechanistic Perspective
The synthesis of β-lactams is a well-established field, yet the construction of the strained four-

membered ring remains a non-trivial challenge. A common and logical approach involves the

intramolecular cyclization of a β-amino acid precursor. The choice of reagents and reaction
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conditions is dictated by the need to favor the kinetically demanding 4-membered ring closure

over intermolecular polymerization.

Generalized Synthetic Workflow
A plausible pathway to 3-Methylazetidin-2-one begins with a readily available starting

material, such as 3-aminobutanoic acid. The key transformation is the ring-closing dehydration,

which requires activation of the carboxylic acid.

Step 1: Activation

Step 2: Intramolecular Cyclization

3-Aminobutanoic Acid

Activating Agent
(e.g., SOCl₂, DCC)

Activated Intermediate
(e.g., Acyl Chloride)

Non-nucleophilic Base
(e.g., Triethylamine)

3-Methylazetidin-2-one

Generalized synthesis workflow for 3-Methylazetidin-2-one.
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Click to download full resolution via product page

A generalized workflow for the synthesis of 3-Methylazetidin-2-one.

Protocol and Mechanistic Rationale
Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is a poor leaving

group. Therefore, it must be converted into a more reactive species.

Methodology: Treat 3-aminobutanoic acid with an activating agent like thionyl chloride

(SOCl₂) or a carbodiimide (e.g., DCC). This converts the carboxylic acid into a highly

reactive acyl chloride or an activated ester.

Causality: This activation is the critical energetic investment of the synthesis. The resulting

electrophilic carbonyl carbon is now highly susceptible to nucleophilic attack.

Base-Mediated Intramolecular Cyclization: The amino group, a nucleophile, attacks the

activated carbonyl carbon.

Methodology: The activated intermediate is slowly added to a solution containing a non-

nucleophilic base, such as triethylamine, under dilute conditions. The base deprotonates

the ammonium salt that forms, freeing the amine to act as a nucleophile.

Trustworthiness: Using high-dilution conditions is a self-validating step that kinetically

favors the desired intramolecular reaction over the undesired intermolecular

polymerization, which would lead to polyamide formation. The choice of a non-nucleophilic

base ensures it does not compete with the intramolecular amine nucleophile.

Applications in Drug Discovery and Development
The 3-Methylazetidin-2-one scaffold is of significant interest to medicinal chemists for several

reasons rooted in its distinct structural features.

The Role of the β-Lactam Core
The inherent ring strain of the azetidin-2-one ring makes the amide bond within it significantly

more reactive than a standard acyclic amide. This electrophilicity is the cornerstone of its utility,

allowing it to act as an acylating agent for nucleophilic residues (like serine or cysteine) in
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enzyme active sites. Recently, 3-aminoazetidin-2-one derivatives have been explored as

inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in pain

and inflammation.[3] This demonstrates the modern application of the β-lactam's reactive

potential beyond classical antibiotics.

The Influence of the Methyl Group
The strategic placement of a methyl group can profoundly impact a drug candidate's profile.[4]

In the context of 3-Methylazetidin-2-one, the methyl group:

Modulates Lipophilicity: It slightly increases the molecule's lipophilicity compared to the

unsubstituted parent, which can influence solubility, cell permeability, and pharmacokinetic

properties.

Introduces Chirality: The methyl group at the 3-position creates a chiral center. This is of

utmost importance in drug design, as enantiomers often exhibit different pharmacological

and toxicological profiles. Asymmetric synthesis methods are crucial for accessing

enantiomerically pure versions of such compounds for evaluation.[5]

Blocks Metabolism: A methyl group can serve as a "metabolic shield," sterically hindering the

enzymatic degradation of an adjacent functional group, potentially increasing the drug's half-

life.

The azetidinone scaffold has also been investigated for applications in oncology, with

fluorinated derivatives showing promise as microtubule-targeting agents for cancer therapy.[6]

Laboratory Handling and Safety Protocols
As a research chemical, the toxicological properties of 3-Methylazetidin-2-one have not been

fully investigated.[7] Therefore, adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side

shields, and appropriate chemical-resistant gloves.[8]

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of any potential vapors or aerosols.
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Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area

immediately with plenty of water for at least 15 minutes. Do not ingest.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] It may

be beneficial to store under an inert atmosphere to prevent potential degradation.

Disposal: Dispose of chemical waste in accordance with local, regional, and national

regulations. Do not empty into drains.[7]

By implementing these self-validating safety measures, researchers can minimize exposure

and handle this compound responsibly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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